[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate
Description
The compound [2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate is characterized by two key structural motifs:
- Ester group: A [2-(difluoromethoxy)-5-methylphenyl]methyl moiety.
- Oxobutanoate backbone: A 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate chain.
Properties
IUPAC Name |
[2-(difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3O4/c1-12-7-8-18(27-20(22)23)14(9-12)11-26-19(25)13(2)10-17(24)15-5-3-4-6-16(15)21/h3-9,13,20H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCHWAQDZMFPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)COC(=O)C(C)CC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications based on diverse research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a difluoromethoxy group and a ketone moiety, which are known to influence its biological properties. The presence of fluorine atoms often enhances metabolic stability and bioactivity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound have not been comprehensively elucidated; however, several studies suggest potential pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : Compounds with difluoromethoxy groups often exhibit activity at adrenergic receptors, which could imply similar activity for this compound.
Anticancer Activity
A study investigating related compounds found that they exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism involved inhibition of tubulin polymerization, which is crucial for cell division . While specific data on the compound is limited, its structural analogs suggest a promising profile in oncology.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that structurally similar compounds can reduce cell viability in cancer models by inducing apoptosis and cell cycle arrest.
- Animal Models : Preliminary studies using animal models have indicated that compounds with similar pharmacophores can significantly reduce tumor size and improve survival rates when administered at therapeutic doses.
Comparative Biological Activity Table
Toxicological Profile
While the therapeutic potential is promising, it is crucial to assess the toxicological profile of this compound. Preliminary toxicological assessments suggest that compounds with similar structures may exhibit cytotoxic effects at high concentrations, necessitating further investigation into dose-dependent effects.
Comparison with Similar Compounds
Structural Analogues of the Oxobutanoate Backbone
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate ()
- Structural differences: Replaces the 2-fluorophenyl group with a 2,4-dichloro-5-fluorophenyl ring. Contains a dioxobutanoate (two ketone groups) instead of a single 4-oxo group.
- The dioxobutanoate backbone may enhance reactivity in nucleophilic addition reactions compared to the mono-ketone structure of the target compound .
Methyl 4-(2-hydroxy-4-methylphenyl)-4-oxobutanoate ()
- Structural differences :
- Substitutes the 2-fluorophenyl group with a 2-hydroxy-4-methylphenyl ring.
- Lacks fluorine atoms in both the aromatic and ester components.
- Implications :
Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate ()
- Structural differences :
- Uses an ethyl ester instead of the [2-(difluoromethoxy)-5-methylphenyl]methyl ester.
- Features a 2,4-difluorophenyl group rather than a single 2-fluorophenyl.
- Implications :
Analogues with Difluoromethoxy Groups
[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2,6-difluorobenzoate ()
- Structural differences: Contains a chloro-fluoroanilino group instead of the methylphenyl-difluoromethoxy ester. Uses a 2,6-difluorobenzoate ester.
- The difluorobenzoate ester may confer similar lipophilicity but with distinct steric constraints .
Methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-5-phenylthiophene-3-carboxylate ()
- Structural differences: Integrates a thiophene-carboxylate core instead of an oxobutanoate chain. Retains the difluoromethoxy group on the benzoyl component.
- Implications :
Pharmacological and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
